molecular formula C19H15BrN2O3 B15106133 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B15106133
M. Wt: 399.2 g/mol
InChI Key: YIFAYHWMBAUGTJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a heterocyclic compound featuring a pyridoindole core fused with a tetrahydro-2H-pyridine ring. The structure is characterized by:

  • A 1,3-benzodioxol-5-yl group linked via a methanone bridge.
  • A 6-bromo substitution on the pyrido[4,3-b]indole moiety.
  • A partially saturated pyridine ring (1,3,4,5-tetrahydro-2H-pyrido).

Its synthesis likely involves coupling reactions between functionalized pyridoindole precursors and carboxylic acid derivatives, followed by purification via chromatographic methods (e.g., preparative HPLC or silica gel chromatography) .

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C19H15BrN2O3/c20-14-3-1-2-12-13-9-22(7-6-15(13)21-18(12)14)19(23)11-4-5-16-17(8-11)25-10-24-16/h1-5,8,21H,6-7,9-10H2

InChI Key

YIFAYHWMBAUGTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This action is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Conformational Flexibility : Compounds with trifluoromethylpyrazole groups (e.g., 28, 40) exhibit dynamic conformational equilibria (Ca/Cb ratios 33–67%), influenced by steric and electronic factors .
  • Synthesis Yields : Yields vary widely (19–50%), depending on substituent compatibility and purification methods .

Analogues with Benzodioxole or Related Moieties

These compounds share the benzodioxole group or related heterocycles.

Compound Name Core Structure Substituents Biological Notes Key Spectral Data Reference
5-(6-Bromo-1,3-benzodioxol-5-yl)-…pyrazole () Benzodioxole-pyrazole 6-Br, 3-tolyl N/A ¹H NMR: δ 6.10–8.01 (Ar-H); MS: m/z 464
4-(4-Bromophenyl)-…indole sulfonamide (13) Tetrahydroindole-sulfonamide 4-Br, SO2NH2 Anticancer potential (in vitro) IR: 1219 cm⁻¹ (SO2); ¹H NMR: δ 11.61 (NH)

Key Observations :

  • Spectroscopic Signatures : Bromine substituents show distinct IR peaks (C-Br ~530–540 cm⁻¹) and upfield ¹H NMR shifts for aromatic protons .

Physicochemical and Spectroscopic Properties

A comparative analysis of physical properties and spectral data is provided below.

Physical Properties

Property Target Compound (6-Fluoro-8-CF3-…methanone (28)) (8-Methoxy-…methanone (10))
Molecular Weight (g/mol) ~425 (estimated) 448.3 458.4
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely low (hydrophobic core) Low (CF3 groups) Moderate (NMe2 enhances)

Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound C=O: ~1650; C-Br: ~535 Aromatic H: 6.5–7.5; CH2: 2.5–4.0 Benzodioxole C: 100–150
(5-CF3-pyrazole derivative) C=O: 1651; SO2: 1219, 1374 Pyrazole H: 5.53–5.56; NH: 11.61 CF3: 120–125 (quartet)
(6-Bromo-benzodioxole) C-Br: 533; C=O: 1593 Triazole H: 9.51; CH3: 2.55 Br-C: ~110

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